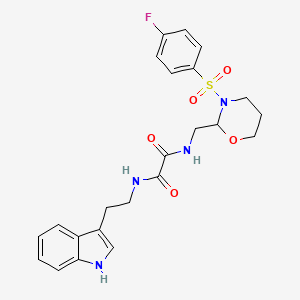

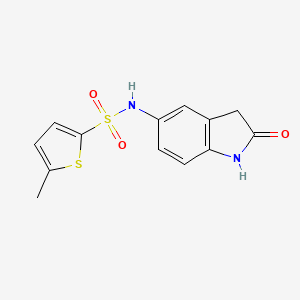

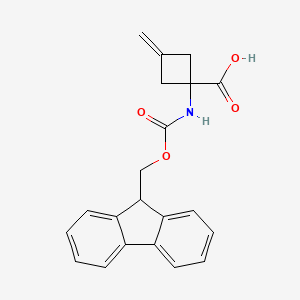

![molecular formula C10H19N3 B2636730 N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 942853-16-9](/img/structure/B2636730.png)

N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine, also known as TBEP, is a compound belonging to the class of organic compounds known as amines. It is a tertiary amine with a molecular formula of C9H18N2. TBEP is a volatile, colorless liquid with a boiling point of 119°C and a melting point of -61°C. TBEP is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for the preparation of polymers, and as a reagent for the synthesis of organic compounds.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research demonstrates the utility of pyrazoline derivatives, which share a core structural motif with the compound of interest, in synthesizing a broad range of heterocyclic compounds. Pyrazoline-based compounds are valuable for constructing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatility in organic synthesis (Gomaa & Ali, 2020). These applications highlight the compound's potential as a building block in synthesizing complex heterocyclic structures, which are pivotal in drug development and material science.

N-Heterocycle Synthesis via Sulfinimines

The use of chiral sulfinamides, such as tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives through sulfinimines, underscores the importance of nitrogen-containing compounds in medicinal chemistry (Philip et al., 2020). This research avenue suggests that N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine could serve as a precursor or intermediate in creating structurally diverse and biologically active N-heterocycles, integral to many pharmaceuticals.

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, including aromatic amines, through advanced oxidation processes is critical for environmental safety. This area of research addresses the breakdown of persistent organic pollutants and could inform the safe handling or disposal of N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine if it shares similar resistance to degradation (Bhat & Gogate, 2021).

Anticancer Agent Development

Pyrazoline derivatives have shown significant biological activity, including anticancer effects. Research into these compounds as potential anticancer agents highlights the therapeutic application potential of structurally related compounds like N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine (Ray et al., 2022). This suggests possible research directions into its bioactivity and applicability in designing new therapeutic molecules.

Propriétés

IUPAC Name |

N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-5-13-8-9(7-12-13)6-11-10(2,3)4/h7-8,11H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYWLOHKVIPFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

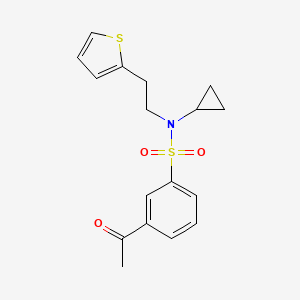

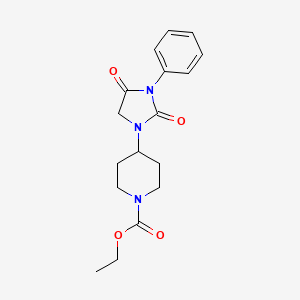

![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)

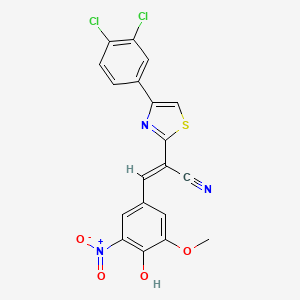

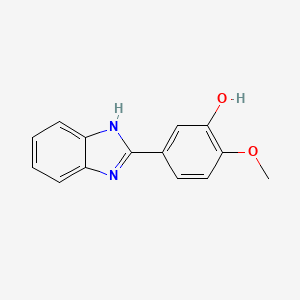

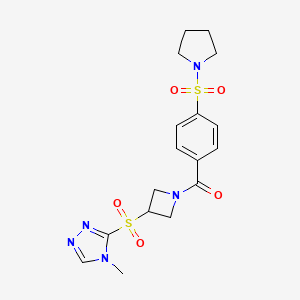

![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)

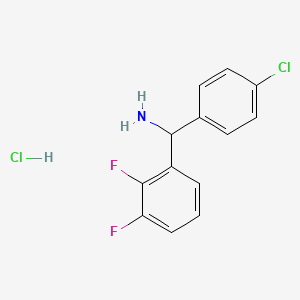

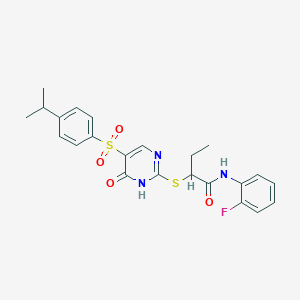

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)